molecular formula C12H17BrN4O2S B12246139 Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12246139
M. Wt: 361.26 g/mol
InChI Key: HFFJLJAXEQSTIX-UHFFFAOYSA-N
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Description

Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a brominated pyrimidine ring and a piperazine moiety, which are linked through a carboxylate ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrimidine derivative, followed by the introduction of a methylsulfanyl group. The resulting intermediate is then reacted with piperazine and ethyl chloroformate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine moiety may interact with protein targets, affecting their function. The overall effect of the compound depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-[5-bromo-2-(ethylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

    Ethyl 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17BrN4O2S

Molecular Weight

361.26 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H17BrN4O2S/c1-3-19-12(18)17-6-4-16(5-7-17)10-9(13)8-14-11(15-10)20-2/h8H,3-7H2,1-2H3

InChI Key

HFFJLJAXEQSTIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC=C2Br)SC

Origin of Product

United States

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